1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexahydro-4,6-di-4-morpholinyl-2,2,4,6-tetrakis(1-aziridinyl)-, trans-
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Overview
Description
1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexahydro-4,6-di-4-morpholinyl-2,2,4,6-tetrakis(1-aziridinyl)-, trans- is a complex organophosphorus compound It is known for its unique structure, which includes multiple aziridinyl and morpholinyl groups
Preparation Methods
The synthesis of 1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexahydro-4,6-di-4-morpholinyl-2,2,4,6-tetrakis(1-aziridinyl)-, trans- involves multiple steps. The synthetic routes typically include the reaction of phosphorus trichloride with amines and aziridines under controlled conditions. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can lead to the formation of phosphines.
Substitution: The aziridinyl and morpholinyl groups can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexahydro-4,6-di-4-morpholinyl-2,2,4,6-tetrakis(1-aziridinyl)-, trans- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets through its aziridinyl and morpholinyl groups. These interactions can lead to the formation of stable complexes and the activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexahydro-4,6-di-4-morpholinyl-2,2,4,6-tetrakis(1-aziridinyl)-, trans- can be compared with other organophosphorus compounds such as:
Hexachlorophosphazene: Known for its use in flame retardants and elastomers.
Cyclophosphazene: Used in the production of high-performance polymers.
Properties
CAS No. |
86384-20-5 |
---|---|
Molecular Formula |
C16H32N9O2P3 |
Molecular Weight |
475.41 g/mol |
IUPAC Name |
4-[(2R)-2,4,4,6-tetrakis(aziridin-1-yl)-6-morpholin-4-yl-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-trien-2-yl]morpholine |
InChI |
InChI=1S/C16H32N9O2P3/c1-2-20(1)28(21-3-4-21)17-29(22-5-6-22,24-9-13-26-14-10-24)19-30(18-28,23-7-8-23)25-11-15-27-16-12-25/h1-16H2/t29-,30?/m0/s1 |
InChI Key |
XIJWTPCVDLXZPZ-UFXYQILXSA-N |
Isomeric SMILES |
C1CN1[P@]2(=NP(=NP(=N2)(N3CC3)N4CC4)(N5CC5)N6CCOCC6)N7CCOCC7 |
Canonical SMILES |
C1CN1P2(=NP(=NP(=N2)(N3CC3)N4CCOCC4)(N5CC5)N6CCOCC6)N7CC7 |
Origin of Product |
United States |
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